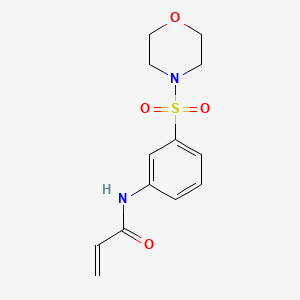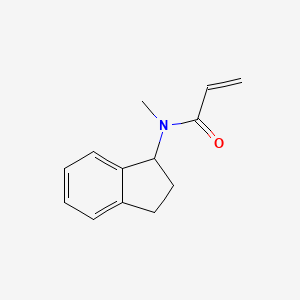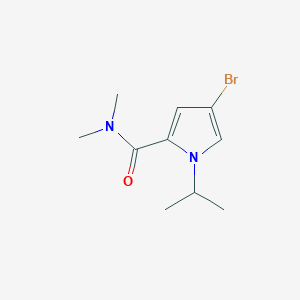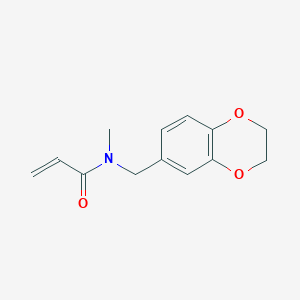![molecular formula C12H14BrNO4S B7556958 2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556958.png)
2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is also known as Boc-3-Br-Ph-Gly-OH and has a molecular weight of 383.31 g/mol.
Wirkmechanismus
The mechanism of action of 2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes and signaling pathways, leading to its observed biological effects. Further research is needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects
2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has been found to have several biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce pain and inflammation in animal models. These effects suggest that the compound may have potential therapeutic applications in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, the compound has some limitations, including its low solubility in water and its potential cytotoxicity at high concentrations. These limitations need to be taken into consideration when designing experiments using this compound.
Zukünftige Richtungen
There are several future directions for research on 2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid. One possible direction is to explore its potential as a therapeutic agent for cancer and inflammation. Further studies are needed to understand the exact mechanism of action of the compound and to optimize its pharmacological properties. Another direction is to investigate the use of the compound as a tool for studying enzyme activity and signaling pathways. Overall, 2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid is a promising compound that has the potential to contribute to various fields of scientific research.
Synthesemethoden
The synthesis of 2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid involves the reaction of 3-bromobenzenesulfonyl chloride with Boc-glycine in the presence of triethylamine. The resulting Boc-3-Br-Ph-Gly-OH is then purified using column chromatography. This synthesis method has been reported in several research papers and has been found to be efficient and reliable.
Wissenschaftliche Forschungsanwendungen
2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor activity and has been tested against various cancer cell lines such as MCF-7, HCT-116, and A549. The compound has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
Eigenschaften
IUPAC Name |
2-[(3-bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4S/c13-10-2-1-3-11(6-10)19(17,18)14(8-12(15)16)7-9-4-5-9/h1-3,6,9H,4-5,7-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXHSXAJCFFYNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CC(=O)O)S(=O)(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide](/img/structure/B7556890.png)

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B7556894.png)







![N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B7556951.png)
![2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556955.png)
![2-[Cyclopropylmethyl-(2-methylfuran-3-carbonyl)amino]acetic acid](/img/structure/B7556959.png)